molecular formula C14H23ClN2 B15358013 2-Chloro-5-[2-(dipropylamino)ethyl]aniline

2-Chloro-5-[2-(dipropylamino)ethyl]aniline

Cat. No.: B15358013
M. Wt: 254.80 g/mol
InChI Key: AYJNGWDYMGIMHQ-UHFFFAOYSA-N
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Description

2-Chloro-5-[2-(dipropylamino)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group at the second position and a dipropylaminoethyl group at the fifth position of the aniline ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[2-(dipropylamino)ethyl]aniline typically involves the following steps:

    Nitration of Aniline: Aniline is first nitrated to form 2-chloro-5-nitroaniline. This is achieved by treating aniline with a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

    Reduction of Nitro Group: The nitro group in 2-chloro-5-nitroaniline is then reduced to an amino group, forming 2-chloro-5-aminoaniline. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Alkylation: Finally, 2-chloro-5-aminoaniline is alkylated with 2-(dipropylamino)ethyl chloride in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[2-(dipropylamino)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or the chloro group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is commonly used for reduction.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-5-[2-(dipropylamino)ethyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-[2-(dipropylamino)ethyl]aniline exerts its effects involves interactions with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: Lacks the dipropylaminoethyl group, making it less complex and potentially less active in certain applications.

    5-Amino-2-chloroaniline: Similar structure but without the dipropylaminoethyl group, affecting its reactivity and applications.

    2-Chloro-5-nitroaniline: Contains a nitro group instead of an amino group, leading to different chemical properties and uses.

Uniqueness

2-Chloro-5-[2-(dipropylamino)ethyl]aniline is unique due to the presence of both the chloro and dipropylaminoethyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23ClN2

Molecular Weight

254.80 g/mol

IUPAC Name

2-chloro-5-[2-(dipropylamino)ethyl]aniline

InChI

InChI=1S/C14H23ClN2/c1-3-8-17(9-4-2)10-7-12-5-6-13(15)14(16)11-12/h5-6,11H,3-4,7-10,16H2,1-2H3

InChI Key

AYJNGWDYMGIMHQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)Cl)N

Origin of Product

United States

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